![molecular formula C10H14ClN3 B2576169 2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride CAS No. 2416228-77-6](/img/structure/B2576169.png)
2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of Grignard reagents with pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of “2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride” is represented by the molecular formula C10H15Cl2N3. The molecular weight of this compound is 248.15.Chemical Reactions Analysis
The chemical reactions involving similar compounds include the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This results in the formation of 2-substituted pyridines in good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride” include its molecular formula C10H15Cl2N3 and molecular weight 248.15.Scientific Research Applications
DNA Binding and Cytotoxicity
Compounds structurally related to "2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride" have been studied for their DNA binding properties and cytotoxicity. For example, Cu(II) complexes with tridentate ligands have shown good DNA binding propensity and minor structural changes to calf thymus DNA, suggesting potential applications in understanding DNA interactions and designing drugs targeting DNA structures (Pankaj Kumar et al., 2012).
Hybrid Organic-Inorganic Compounds
Research on hybrid organic-inorganic compounds, including those involving the oxidative condensation-cyclization of similar pyridine derivatives, has contributed to the understanding of their structures and photophysical properties. These compounds' study may lead to applications in materials science, specifically in developing new materials with unique optical and structural properties (E. A. Buvaylo et al., 2015).
Catalysis and Chemical Reactions
The synthesis and study of palladium(II) complexes using (imino)pyridine ligands, including those structurally related to the compound of interest, have shown potential as selective catalysts for ethylene dimerization. This suggests applications in catalysis and industrial chemical processes aimed at producing specific compounds efficiently (George S. Nyamato et al., 2015).
Schiff Base Complexes for Corrosion Inhibition
Schiff base complexes derived from related compounds have been explored for their corrosion inhibition properties on mild steel. Such studies contribute to the development of new materials and coatings that protect against corrosion, with applications in materials science and engineering (Mriganka Das et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-(2-methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-8-7-9-3-2-5-12-10(9)13(8)6-4-11;/h2-3,5,7H,4,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVKPJXLKUCMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CCN)N=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride |
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